molecular formula C15H15N3O4 B12441500 4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol

4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol

Katalognummer: B12441500
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: FBYPZUABEDKMFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol typically involves the diazotization of an aromatic amine followed by coupling with a phenol derivative. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol has several applications in scientific research:

    Chemistry: Used as a dye and pigment in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of colored materials, inks, and coatings

Wirkmechanismus

The mechanism of action of 4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol involves its interaction with biological molecules and cellular structures. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, its ability to bind to proteins and nucleic acids can influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol is unique due to its azo linkage, which imparts distinct chemical and physical properties, such as vibrant color and specific reactivity. This makes it particularly valuable in applications requiring colorimetric detection and staining .

Eigenschaften

Molekularformel

C15H15N3O4

Molekulargewicht

301.30 g/mol

IUPAC-Name

4-ethyl-2-[(2-methoxy-5-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C15H15N3O4/c1-3-10-4-6-14(19)12(8-10)16-17-13-9-11(18(20)21)5-7-15(13)22-2/h4-9,19H,3H2,1-2H3

InChI-Schlüssel

FBYPZUABEDKMFT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)O)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.